molecular formula C9H16N3O3PS B165026 Desethyl pirimiphos-methyl CAS No. 67018-59-1

Desethyl pirimiphos-methyl

Cat. No.: B165026
CAS No.: 67018-59-1
M. Wt: 277.28 g/mol
InChI Key: FMJYNECHJIZSCE-UHFFFAOYSA-N
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Description

Desethyl pirimiphos-methyl is a derivative of pirimiphos-methyl, an organophosphate insecticide widely used in agriculture and public health. This compound is known for its efficacy in controlling a broad spectrum of insects and mites. This compound retains many of the parent compound’s properties but with slight modifications that can influence its behavior and applications.

Mechanism of Action

Target of Action

Desethyl pirimiphos-methyl, also known as Pirimiphos-methyl-N-desethyl, is an organophosphate insecticide . The primary target of this compound is acetylcholinesterase (AChE) , an essential enzyme in the nervous system of insects. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals across nerve synapses. By inhibiting AChE, this compound disrupts normal nerve function in insects, leading to their paralysis and eventual death .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves. The overstimulation of the nervous system results in symptoms such as tremors, paralysis, and ultimately death in insects .

Biochemical Pathways

It is known that the compound interferes with the cholinergic pathway in the nervous system by inhibiting the action of ache . This inhibition disrupts the normal function of the nervous system, leading to the symptoms described above.

Pharmacokinetics

The compound is metabolized in the insect’s body, with one of the metabolites being the active inhibitor of AChE

Result of Action

The primary result of this compound’s action is the disruption of normal nerve function in insects, leading to their paralysis and death . This makes it an effective insecticide for controlling a wide range of insects and mites, including grain weevils, common flour mites, warehouse moths, mill moths, flour beetles, rust-red grain beetles, food mites, and stored grain pests .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is moderately persistent in the environment . It is slightly mobile in soil, indicating that it can move through the soil profile and potentially reach groundwater . The compound is also known to be used in a variety of environments, including stored grains and non-cropped areas such as animal houses, domestic, and industrial premises . .

Biochemical Analysis

Biochemical Properties

Desethyl pirimiphos-methyl plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. Additionally, this compound interacts with other biomolecules, including various esterases and phosphatases, altering their activity and impacting metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it disrupts normal cell signaling pathways by inhibiting acetylcholinesterase, leading to excessive stimulation of cholinergic receptors . This can result in neurotoxicity, manifesting as tremors, convulsions, and other neurological symptoms. In non-neuronal cells, this compound can influence gene expression and cellular metabolism, potentially leading to oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This binding interaction is facilitated by the phosphorothioate group of this compound, which forms covalent bonds with the serine residue in the enzyme’s active site . Additionally, this compound may inhibit other enzymes involved in detoxification processes, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme temperatures or prolonged exposure to light . Over time, its inhibitory effects on acetylcholinesterase may diminish as the compound degrades, reducing its potency . Long-term exposure studies have shown that this compound can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild inhibition of acetylcholinesterase, leading to subtle neurological effects . At higher doses, the compound can cause severe neurotoxicity, including convulsions, respiratory distress, and even death . Threshold effects have been observed, with significant toxic effects occurring at doses above a certain threshold . Chronic exposure to high doses can also lead to long-term health effects, including liver and kidney damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including hydroxypyrimidine compounds . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also lead to the formation of reactive oxygen species, contributing to oxidative stress and cellular damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its toxic effects . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross lipid membranes and accumulate in fatty tissues .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can disrupt normal cellular processes . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its toxic effects . Additionally, its interaction with mitochondrial enzymes can lead to impaired energy production and increased oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desethyl pirimiphos-methyl typically involves the desethylation of pirimiphos-methyl. This process can be achieved through various chemical reactions, including hydrolysis or enzymatic processes that remove the ethyl group from the parent compound. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through distillation or crystallization to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Desethyl pirimiphos-methyl undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its oxidized form, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can revert oxidized forms back to the original compound, typically using reducing agents like sodium borohydride.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Desethyl pirimiphos-methyl has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of organophosphate compounds.

    Biology: Employed in studies on enzyme inhibition, particularly acetylcholinesterase, to understand its effects on nerve function.

    Medicine: Investigated for its potential therapeutic applications, including its role in treating parasitic infections.

    Industry: Utilized in the development of new pesticides and insecticides with improved efficacy and safety profiles.

Comparison with Similar Compounds

Similar Compounds

    Pirimiphos-methyl: The parent compound, widely used as an insecticide.

    Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.

    Diazinon: Used in agriculture for pest control, also an acetylcholinesterase inhibitor.

Uniqueness

Desethyl pirimiphos-methyl is unique due to its specific structural modifications, which can influence its reactivity, toxicity, and environmental behavior. Compared to its parent compound, it may exhibit different pharmacokinetics and dynamics, making it a valuable subject for research and development in various fields.

Properties

IUPAC Name

4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O3PS/c1-5-10-9-11-7(2)6-8(12-9)15-16(17,13-3)14-4/h6H,5H2,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJYNECHJIZSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217224
Record name Desethyl pirimiphos-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67018-59-1
Record name Desethyl pirimiphos-methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethyl pirimiphos-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desethyl pirimiphos-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESETHYL PIRIMIPHOS-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76A9XX9AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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